Piperidine,4-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)
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Overview
Description
Piperidine,4-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the reaction of piperidine with various aldehydes or ketones under acidic or basic conditions. For this specific compound, a plausible synthetic route could involve the condensation of 4-methylpiperidine with 2-methyl-1-oxo-3-phenyl-2-propenal under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine nitrogen would yield the corresponding N-oxide, while reduction of the carbonyl group would yield the corresponding alcohol.
Scientific Research Applications
Piperidine derivatives are widely used in scientific research due to their pharmacological properties. They are often studied for their potential as:
Pharmaceutical Intermediates: Used in the synthesis of various drugs.
Biological Probes: Used to study biological pathways and mechanisms.
Industrial Chemicals: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of piperidine derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperidine derivatives act as inhibitors of enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
4-Methylpiperidine: A simple derivative with similar reactivity.
1-Benzylpiperidine: Another derivative with applications in medicinal chemistry.
Uniqueness
Piperidine,4-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives. Its unique structure could result in different interactions with biological targets, leading to novel therapeutic applications.
Properties
Molecular Formula |
C16H21NO |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(E)-2-methyl-1-(4-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-13-8-10-17(11-9-13)16(18)14(2)12-15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3/b14-12+ |
InChI Key |
NEDJKIYIOPJMPC-WYMLVPIESA-N |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C/C2=CC=CC=C2)/C |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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